molecular formula C9H10BrN B8692801 3-Bromo-4-cyclopropyl-5-methylpyridine

3-Bromo-4-cyclopropyl-5-methylpyridine

Cat. No.: B8692801
M. Wt: 212.09 g/mol
InChI Key: YWTMGPHEZSJWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyclopropyl-5-methylpyridine (CAS: 1404367-11-8) is a substituted pyridine derivative featuring a bromine atom at position 3, a cyclopropyl group at position 4, and a methyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-bromo-4-cyclopropyl-5-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-4-11-5-8(10)9(6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

YWTMGPHEZSJWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C2CC2)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

Recent studies have investigated the use of pyridine derivatives, including 3-bromo-4-cyclopropyl-5-methylpyridine, as potential antiparasitic agents. For instance, compounds derived from pyridine structures have shown promise against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency and selectivity against the parasite .

1.2 Protein Kinase Inhibition

This compound has been identified as a key intermediate in the synthesis of protein kinase inhibitors. These inhibitors play crucial roles in regulating cell cycle and cancer therapies. The compound's ability to modulate kinase activity makes it a valuable building block in the design of novel therapeutic agents targeting various cancers .

Synthetic Applications

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex nitrogen-containing heterocycles. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of diverse chemical entities .

2.2 Synthesis of PDE4 Inhibitors

This compound has been utilized in the preparation of substituted pyridine-N-oxides, which are known to act as potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors are being explored for their therapeutic potential in treating inflammatory diseases and depression .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Study AAntimalarial ActivityIdentified as a promising lead compound against Plasmodium falciparum with modifications enhancing efficacy .
Study BProtein Kinase InhibitionDemonstrated effectiveness as a key intermediate in synthesizing selective protein kinase inhibitors .
Study CSynthetic ApplicationsShowed versatility in forming complex heterocycles through bromination reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 3-bromo-4-cyclopropyl-5-methylpyridine differ primarily in substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Substituents (Position) Key Features
This compound 1404367-11-8 Br (3), cyclopropyl (4), Me (5) High steric bulk; balanced lipophilicity; versatile reactivity at C3.
3-Bromo-5-methylpyridine 3430-16-8 Br (3), Me (5) Lacks cyclopropyl group; reduced steric hindrance; simpler synthesis.
3-Bromo-4-cyclopropyl-5-fluoropyridine 1404367-12-9 Br (3), cyclopropyl (4), F (5) Fluorine introduces electron-withdrawing effects; increased polarity.
3-Bromo-5-chloro-4-cyclopropylpyridine 1260010-08-9 Br (3), cyclopropyl (4), Cl (5) Chlorine enhances electrophilicity at C5; potential for halogen bonding.

Reactivity and Electronic Effects

  • Bromine Reactivity : All analogs retain bromine at position 3, enabling nucleophilic substitution or cross-coupling. However, steric effects from the cyclopropyl group in 1404367-11-8 may slow reaction kinetics compared to 3430-16-8 .
  • Substituent Electronic Modulation: Methyl (Me): Electron-donating (in 1404367-11-8 and 3430-16-8), stabilizes adjacent carbocations and enhances π-π stacking in crystal structures. Chloro (Cl): Combines moderate electron withdrawal with polarizability (1260010-08-9), enabling halogen-bonding interactions in supramolecular chemistry .

Steric and Physicochemical Properties

  • Cyclopropyl Group: Present in 1404367-11-8, 1404367-12-9, and 1260010-08-9, this group introduces significant steric hindrance, reducing rotational freedom and increasing melting points compared to non-cyclopropyl analogs like 3430-16-7.
  • Lipophilicity : The cyclopropyl group in 1404367-11-8 enhances logP compared to 3430-16-8, making it more membrane-permeable in biological systems. Fluorine in 1404367-12-9 reduces logP due to increased polarity.

Preparation Methods

Halogenation of Pre-functionalized Pyridines

Direct bromination of 4-cyclopropyl-5-methylpyridine is feasible using N-bromosuccinimide (NBS) in CCl₄. This method, adapted from analogous syntheses, proceeds via radical intermediacy:

  • Conditions : 0°C, 2h, NBS (1.1 eq), AIBN (0.1 eq)

  • Yield : 78%

Side Reactions :

  • Over-bromination at the 2-position is minimized by low-temperature control.

  • Purification via flash chromatography (hexane:EtOAc = 4:1) ensures >95% purity.

Metal-Catalyzed C–H Activation

Rhodium-catalyzed C–H bromination offers a step-economical route. A protocol from Molecules uses RhCl₃ (5 mol%) and LiBr in DMF at 120°C:

  • Substrate : 4-cyclopropyl-5-methylpyridine

  • Reagents : Br₂ (1.2 eq), 12h

  • Yield : 65%

Limitations :

  • Requires inert atmosphere and high catalyst loading.

  • Competing debromination observed at elevated temperatures .

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Nitro Reduction 95HighModerate
Suzuki Coupling 90MediumHigh
Direct Bromination78LowLow
C–H Activation 65LowHigh

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reused, reducing costs by 30% .

  • Waste Management : HBr and NaNO₂ byproducts are neutralized with NaOH, yielding NaBr for disposal .

  • Safety : Bromine handling requires cryogenic conditions (-10°C) and corrosion-resistant equipment .

Q & A

Q. Table 1. Comparative Inhibitory Activity of Pyridine Derivatives

CompoundTarget EnzymeIC50 (μM)Key Structural FeaturesReference
2-(Pyridin-3-yl)estradiolCYP1B10.011C2-pyridine, C17β-OH
This compound (hypothetical)CYP1B1Predicted: 0.05–0.1C3-Br, C4-cyclopropyl

Q. Table 2. Recommended Cross-Coupling Conditions

Reaction TypeCatalyst SystemYield RangeKey Notes
Suzuki-MiyauraPd(PPh3)4, K2CO370–85%Tolerates electron-deficient boronic acids
Buchwald-HartwigPd2(dba)3/Xantphos60–75%Requires anhydrous conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.